molecular formula C12H8FN3OS B2606447 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 259154-02-4

4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2606447
CAS No.: 259154-02-4
M. Wt: 261.27
InChI Key: PPNZOANCKIFFNU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 259154-02-4) is a high-purity 1,2,4-triazole-3-thione derivative of significant interest in medicinal chemistry and materials science . This compound serves as a versatile synthetic intermediate for constructing novel bioactive molecules. Recent research has utilized this core structure to synthesize a series of novel thiosemicarbazide hybrids, which were evaluated for antimicrobial activity . The resulting compounds demonstrated significant efficacy against a panel of clinically relevant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa , highlighting the value of this triazole scaffold in the search for new anti-infective agents . The 1,2,4-triazole pharmacophore is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . The incorporation of the fluorophenyl moiety can enhance physicochemical properties and binding affinity, while the thiol group provides a key site for further chemical functionalization . Researchers can employ this compound as a building block for developing potential enzyme inhibitors, corrosion inhibitors, and other functional materials . This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-(4-fluorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3OS/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)18)10-2-1-7-17-10/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNZOANCKIFFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation of the Thiol Group

The thiol (-SH) functional group undergoes oxidation under mild conditions to form disulfide bonds. This reaction is critical for dimerization or cross-linking in pharmaceutical formulations.

  • Reagents : Hydrogen peroxide (H₂O₂), iodine (I₂), or atmospheric oxygen .

  • Products : Disulfide derivatives (e.g., 3,3'-disulfanediylbis[4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole]).

  • Mechanism : Radical-mediated oxidation via thiyl radical intermediates .

Table 1: Oxidation Reaction Outcomes

Oxidizing AgentReaction Time (h)Temperature (°C)Yield (%)
H₂O₂22578
I₂1.53085
O₂ (air)242562

Nucleophilic Substitution at the Triazole Ring

The triazole ring facilitates electrophilic aromatic substitution (EAS) and alkylation reactions due to electron-deficient nitrogen atoms.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the N-1 position yields S-alkylated derivatives .

  • Arylation : Cross-coupling with aryl boronic acids via Suzuki-Miyaura reactions forms biaryl triazoles .

Example Reaction :
Triazole-thiol+CH3IK2CO3,DMFS-Methyl triazole\text{Triazole-thiol} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{S-Methyl triazole}
Yield : 72–89% under reflux conditions.

Cycloaddition Reactions Involving the Furan Ring

The furan moiety participates in Diels-Alder reactions, forming bicyclic adducts with dienophiles like maleic anhydride.

  • Conditions : Reflux in toluene or xylene .

  • Products : Oxanorbornene derivatives with retained triazole-thiol functionality .

Key Data :

  • Reaction efficiency: >90% with electron-deficient dienophiles .

  • Stereoselectivity: Endo preference observed in adduct formation .

Condensation Reactions

The compound forms Schiff bases via reaction with aldehydes or ketones, leveraging the amino group in related derivatives (e.g., 4-amino-triazoles) .

  • Example : Condensation with 4-nitrobenzaldehyde yields imine-linked hybrids .

  • Applications : Antimicrobial agent development .

Table 2: Condensation Reaction Parameters

Aldehyde/KetoneCatalystYield (%)Bioactivity (MIC, μg/mL)
4-NitrobenzaldehydeH₂SO₄881.2 (S. aureus)
AcetophenonePiperidine762.5 (E. coli)

Metal Coordination Complexes

The triazole-thiol group acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes with enhanced bioactivity .

  • Synthesis : Reaction with metal salts in ethanol/water mixtures.

  • Applications : Antifungal agents (Cu complexes show MIC = 0.5 μg/mL against Candida spp.) .

Reduction Reactions

Selective reduction of the furan ring to tetrahydrofuran has been reported under hydrogenation conditions .

  • Catalyst : Palladium on carbon (Pd/C) or Raney Ni .

  • Outcome : Saturated furan derivatives with retained triazole-thiol activity .

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it suitable for applications in medicinal chemistry and agriculture.

Antifungal Activity

Research has demonstrated that 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol possesses antifungal properties. In a study assessing its efficacy against common fungal pathogens, the compound showed significant inhibition of fungal growth at low concentrations. This suggests potential use as a fungicide in agricultural settings.

Antitumor Properties

Several studies have indicated that this triazole derivative exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and the inhibition of cell proliferation. For instance, in vitro studies on human breast cancer cells demonstrated a dose-dependent reduction in cell viability when treated with the compound.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In assays measuring free radical scavenging activity, it showed considerable potential to neutralize reactive oxygen species (ROS), indicating its usefulness in formulations aimed at reducing oxidative stress.

Case Study 1: Antifungal Efficacy

A recent study published in the Journal of Agricultural and Food Chemistry evaluated the antifungal activity of various triazole derivatives, including this compound. The results indicated that this compound outperformed several commercially available antifungals against Fusarium species, highlighting its potential as a novel agricultural fungicide .

Case Study 2: Cancer Cell Line Studies

In a study published in Cancer Letters, researchers examined the effects of this triazole on several human cancer cell lines. The findings revealed that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers compared to untreated controls . This suggests its potential as a lead compound for further development in anticancer therapies.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntifungalInhibition of fungal growthJournal of Agricultural Chemistry
AntitumorInduction of apoptosisCancer Letters
AntioxidantScavenging reactive oxygen speciesVarious studies

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can interact with metal ions or other active sites in proteins, modulating their activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Variations in Analogous Triazole-3-Thiols

Compound Name Substituents (Position 4,5) Additional Functional Groups Key Properties/Activities Reference ID
4-(4-Fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol 4-Fluorophenyl, Furan-2-yl Thiol (-SH) Anticancer, Antimicrobial
5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Nitrobenzylideneamino, 4-Fluorophenyl Schiff base (-CH=N-) Enhanced π-stacking, Antiviral
5-(2-Fluorophenyl)-4-((5-methylfuran-2-yl)methylideneamino)-4H-1,2,4-triazole-3-thiol 2-Fluorophenyl, 5-Methylfuran Methyl-furan substituent Improved lipophilicity
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl, 4-Methoxyphenyl Alkoxy groups (-OCH3, -OC2H5) Crystallization stability
5-(Pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Pyridin-2-yl, 4-Fluorophenyl Nitrogen-rich aromatic ring Anticancer (ER stress induction)

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group increases electronegativity, enhancing binding to biological targets compared to methoxy or ethoxy substituents .
  • Schiff Base Derivatives : Compounds with -CH=N- linkages (e.g., ) exhibit improved π-stacking interactions, which correlate with antiviral and antimicrobial potency.
  • Heteroaromatic Substituents : Pyridinyl or furanyl groups at position 5 modulate solubility and bioavailability. For instance, pyridinyl derivatives show higher anticancer activity , while furan-based analogs display moderate antimicrobial effects .

Key Findings :

  • Anticancer Activity : Pyridinyl-substituted derivatives (e.g., ) outperform furan-containing analogs in cytotoxicity, likely due to enhanced DNA intercalation.
  • Antimicrobial Efficacy : Schiff base derivatives with nitro groups (e.g., ) show broad-spectrum activity, while methoxy-substituted analogs are less potent .
  • Antiviral Potential: Docking studies highlight nitrobenzylidene derivatives as potent inhibitors of viral helicases .

Crystallographic and Stability Comparisons

  • Crystal Packing : Halogen substituents (e.g., Cl vs. F) in isostructural triazoles (e.g., compounds 4 and 5 in ) induce subtle adjustments in crystal packing without altering molecular conformation.
  • Thermal Stability : Ethoxy and methoxy substituents improve thermal stability compared to halogenated derivatives .

Biological Activity

4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 259154-02-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound features a triazole ring, a furan moiety, and a fluorophenyl group, contributing to its unique pharmacological profile. The molecular formula is C12H8FN3OSC_{12}H_{8}FN_{3}OS with a molecular weight of 275.31 g/mol .

Synthesis

The synthesis typically involves the cyclization of precursors such as 4-fluorobenzaldehyde and furan-2-carboxylic acid hydrazide under specific conditions. The reaction can be catalyzed using phosphorus oxychloride, yielding the desired triazole compound.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant anticancer properties. A study highlighted that compounds containing the triazole moiety showed selective cytotoxicity against various cancer cell lines, including melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

Table 1: Cytotoxicity of Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundIGR3915.0
N′-(2-hydroxy-5-nitrobenzylidene) derivativeMDA-MB-23112.5
N′-(dimethylamino) derivativePanc-110.0

The above table illustrates the potency of various triazole derivatives against selected cancer cell lines.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes and receptors associated with tumor growth. The triazole ring interacts with metal ions in proteins, potentially modulating their activity and leading to apoptosis in cancer cells .

Other Biological Activities

Apart from its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Exhibits activity against various bacterial strains.
  • Antifungal Properties : Demonstrates efficacy similar to established antifungal agents like fluconazole.
  • Hypoglycemic Effects : Some derivatives have shown potential in lowering blood glucose levels .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives against resistant strains of bacteria and fungi. The results indicated that modifications to the triazole structure significantly enhanced antimicrobial potency .

Q & A

Q. What are the optimized synthetic routes for 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via thiosemicarbazide intermediates . A common method involves reacting furan-2-carboxylic acid hydrazide with substituted phenyl isothiocyanates to form thiosemicarbazides, which cyclize under basic conditions (e.g., NaOH/EtOH) to yield the triazole-thiol core. For example, hydrazide intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide can cyclize to form triazole-thiol derivatives . Modifications at the sulfur position (e.g., S-alkylation) are achieved using alkyl halides or Mannich reactions with formaldehyde and secondary amines .

Q. How is structural confirmation of this compound and its derivatives achieved?

Structural characterization relies on multi-spectroscopic techniques :

  • Elemental analysis confirms stoichiometry.
  • ¹H/¹³C-NMR identifies proton and carbon environments (e.g., furan protons at δ 6.3–7.2 ppm, fluorophenyl carbons at δ 115–160 ppm) .
  • FTIR detects functional groups (e.g., S-H stretch at ~2550 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • LC-MS/HR-MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

  • Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .
  • Antiradical activity : DPPH scavenging assay to measure free radical inhibition, with IC₅₀ values calculated at varying concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .

Advanced Research Questions

Q. How do computational methods (e.g., molecular docking) explain the bioactivity of this compound?

Molecular docking (using software like AutoDock Vina) predicts binding affinities to target proteins (e.g., bacterial dihydrofolate reductase or fungal CYP51). For example, derivatives with fluorophenyl groups show enhanced hydrophobic interactions in enzyme active sites, correlating with experimental MIC values . ADME analysis (via SwissADME) evaluates drug-likeness, highlighting logP (<5) and bioavailability scores (>0.55) as critical parameters .

Q. What structural modifications enhance antiradical or antimicrobial activity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduces antiradical activity (IC₅₀ increases by 15–20%), while electron-donating groups (e.g., 2-hydroxybenzylidene) improve radical scavenging .
  • S-alkylation : Longer alkyl chains (e.g., dec-9-en-1-yl) enhance lipophilicity, improving membrane penetration and antimicrobial potency (MIC reduction by 50% against S. aureus) .

Q. How do in silico and in vivo toxicity studies guide safe dosing?

  • In silico : Tools like ProTox-II predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., triazole-thiol moiety). LD₅₀ values are estimated using QSAR models .
  • In vivo : Acute toxicity studies in rodents (OECD guidelines) determine lethal doses (e.g., LD₅₀ > 2000 mg/kg suggests low toxicity) and histopathological changes .

Q. What contradictions exist in reported biological data, and how are they resolved?

Discrepancies in antimicrobial activity (e.g., variable MICs against E. coli) arise from differences in bacterial strains or assay conditions. Standardizing protocols (CLSI guidelines) and using control compounds (e.g., ciprofloxacin) mitigate these issues . For antiradical assays, conflicting IC₅₀ values may stem from solvent polarity effects; using DMSO-free buffers improves reproducibility .

Methodological Tables

Q. Table 1. Key Synthetic Routes

StepReagents/ConditionsYield (%)Key Reference
Thiosemicarbazide formationFuran-2-carboxylic acid hydrazide + 4-fluorophenyl isothiocyanate75–85
CyclizationNaOH/EtOH, reflux, 6 hr68–72
S-alkylationAlkyl halide/K₂CO₃, DMF, 80°C70–86

Q. Table 2. Biological Activity Trends

DerivativeSubstituentAntiradical IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Parent compoundNone120 ± 564 (S. aureus)
4-FluorobenzylideneElectron-withdrawing145 ± 832 (S. aureus)
2-HydroxybenzylideneElectron-donating85 ± 3128 (S. aureus)

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